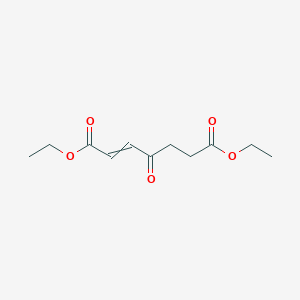
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate is a chemical compound belonging to the class of phenanthrene derivatives Phenanthrene derivatives are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-dihydrophenanthrene-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acetoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthrene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential cytotoxic activities against cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with cellular components. It is believed to exert its effects by interfering with cellular processes, leading to cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can be compared with other phenanthrene derivatives such as:
Dendrocandin P1 and P2: These compounds are also phenanthrene derivatives with cytotoxic activities.
Orchinol and Hircinol: These are hydroxy derivatives of 9,10-dihydrophenanthrene with known biological activities.
The uniqueness of this compound lies in its specific acetoxy and carboxylate functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
59873-25-5 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(24)19-17(26-12(2)22)11-15-10-9-14-7-5-6-8-16(14)18(15)20(19)27-13(3)23/h5-8,11H,4,9-10H2,1-3H3 |
Clave InChI |
QDKWULVUQGBQNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2CCC3=CC=CC=C3C2=C1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
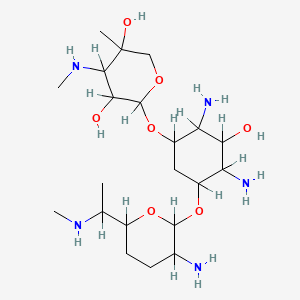




![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
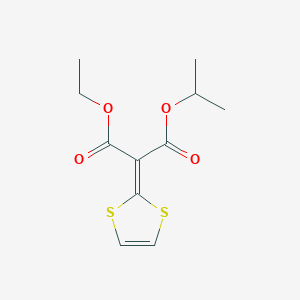
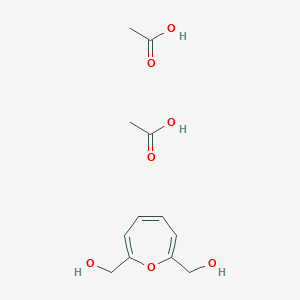
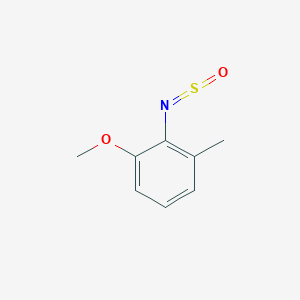


![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
